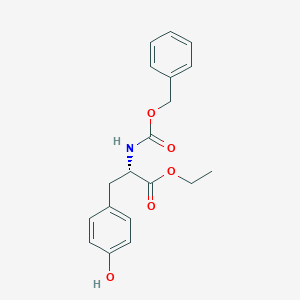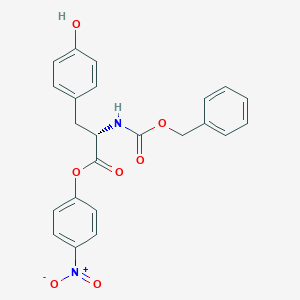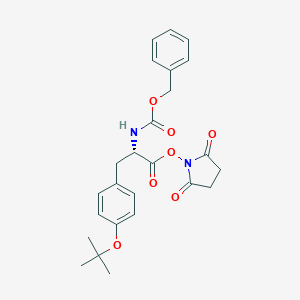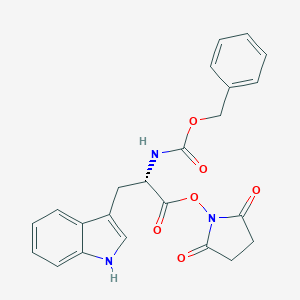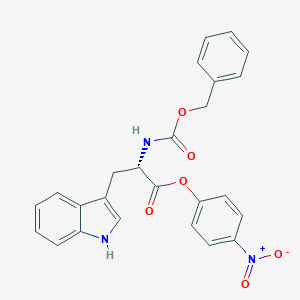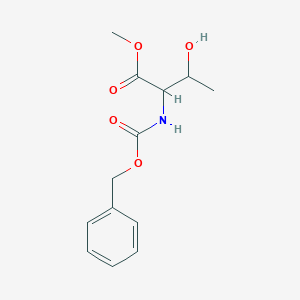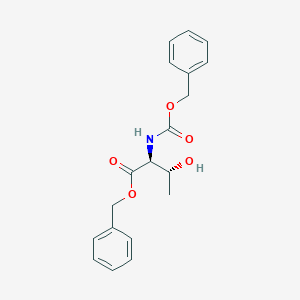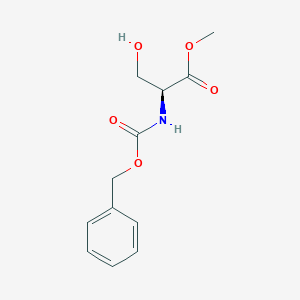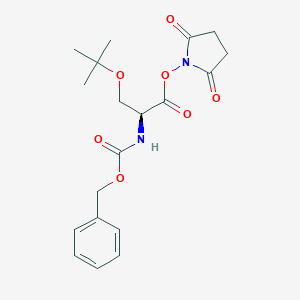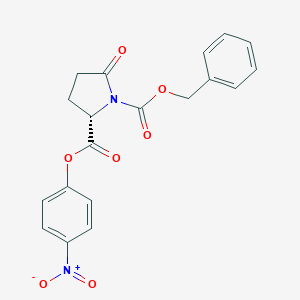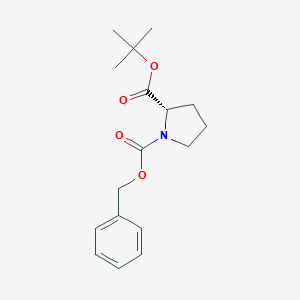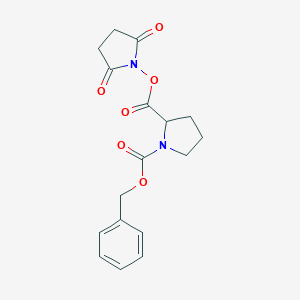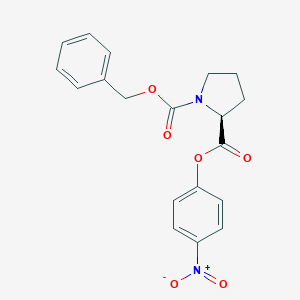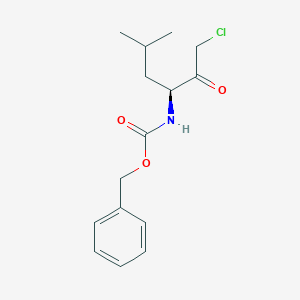
Z-Leu-chloromethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-chloromethylketone typically involves the reaction of leucine with chloromethyl ketone under controlled conditions. The process often requires the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to maintain product stability .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the protection of amino groups, activation of carboxyl groups, and subsequent coupling reactions .
Chemical Reactions Analysis
Types of Reactions: Z-Leu-chloromethylketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the chloromethyl group.
Solvents: DMSO and DMF are commonly used to dissolve the compound and facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with a thiol group can form a thioether derivative .
Scientific Research Applications
Chemistry: In chemistry, Z-Leu-chloromethylketone is used as a reagent for the synthesis of more complex molecules. It serves as a building block in peptide synthesis and other organic transformations .
Biology: In biological research, it is used to study protease activity and inhibition. It is particularly useful in experiments involving apoptosis, where it can inhibit specific proteases like caspases .
Medicine: While not used directly as a therapeutic agent, this compound is valuable in medical research for understanding disease mechanisms and developing potential inhibitors for therapeutic use .
Industry: In industrial applications, it is used in the synthesis of specialized chemicals and as a research tool in the development of new materials .
Mechanism of Action
Z-Leu-chloromethylketone exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl group reacts with nucleophilic residues in the enzyme’s active site, such as serine or cysteine, leading to irreversible inhibition .
Comparison with Similar Compounds
Z-Gly-Leu-Phe-chloromethyl ketone: Another protease inhibitor with similar applications.
Z-L-Phe-chloromethyl ketone: Used in similar research contexts.
Uniqueness: Z-Leu-chloromethylketone is unique due to its specific inhibition profile and its ability to form stable covalent bonds with proteases, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
benzyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWQHSCPNKTIRU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427233 |
Source


|
| Record name | Z-L-Leu-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52467-54-6 |
Source


|
| Record name | Z-L-Leu-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
